![molecular formula C20H18ClNO2 B11249757 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide CAS No. 853311-77-0](/img/structure/B11249757.png)
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide is a synthetic organic compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.825 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a furyl group, and a methylphenyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
准备方法
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form 5-(4-chlorophenyl)-2-furylmethanol. This intermediate is then reacted with 4-methylphenylamine and propanoyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves standard organic chemistry techniques such as condensation reactions, amide bond formation, and purification through recrystallization or chromatography.
化学反应分析
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide can be compared with other similar compounds, such as:
3-[5-(4-chlorophenyl)-2-furyl]acrylic acid: This compound shares a similar structure but has an acrylic acid group instead of a propanamide group.
5-(4-chlorophenyl)-2-furoic acid: This compound has a similar chlorophenyl and furyl structure but lacks the amide and methylphenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
853311-77-0 |
|---|---|
分子式 |
C20H18ClNO2 |
分子量 |
339.8 g/mol |
IUPAC 名称 |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18ClNO2/c1-14-2-8-17(9-3-14)22-20(23)13-11-18-10-12-19(24-18)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI 键 |
CQXXKGTVDQDXQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


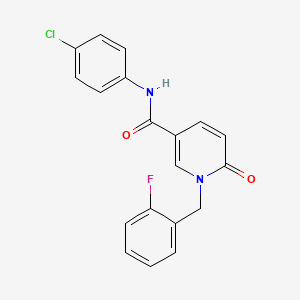
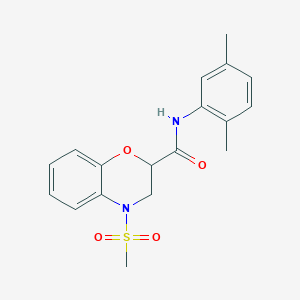
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B11249691.png)
![ethyl 4-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11249705.png)

![2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide](/img/structure/B11249713.png)
![7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11249714.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11249715.png)
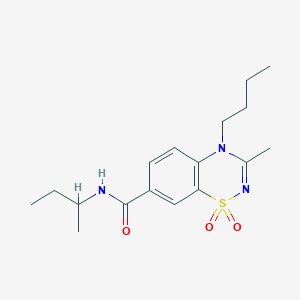
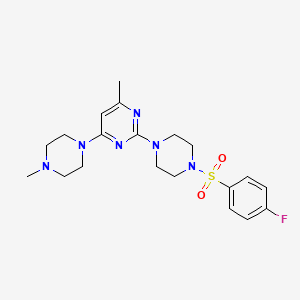
![2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11249751.png)
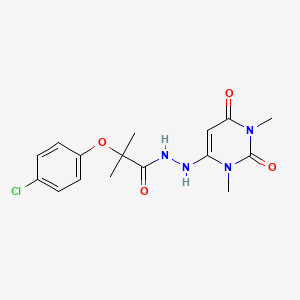
![N-(4-iodo-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11249769.png)
![7-(2,3-Dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11249770.png)
